(5-Propylthiophen-2-yl)methanol
Description
(5-Propylthiophen-2-yl)methanol is a thiophene-based alcohol derivative characterized by a propyl substituent at the 5-position of the thiophene ring and a hydroxymethyl group at the 2-position. Thiophene derivatives are widely studied due to their versatility in organic synthesis, pharmaceutical applications, and materials science. The compound’s structure combines the aromatic stability of the thiophene ring with the reactivity of the alcohol functional group, making it a valuable intermediate for further chemical modifications.
Properties
IUPAC Name |
(5-propylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-2-3-7-4-5-8(6-9)10-7/h4-5,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQAZNLZZKANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Propylthiophen-2-yl)methanol typically involves the reaction of 5-propylthiophene-2-carboxaldehyde with a reducing agent . One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol . The reaction is carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-Propylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Propylthiophene-2-carboxylic acid.
Reduction: 5-Propylthiophene-2-methane.
Substitution: 2-Bromo-5-propylthiophene or 2-Nitro-5-propylthiophene.
Scientific Research Applications
Chemistry: (5-Propylthiophen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of (5-Propylthiophen-2-yl)methanol in biological systems involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The propyl group in this compound introduces hydrophobicity compared to the polar pyridinyl group in [5-(2-Pyridinyl)-2-thienyl]methanol . This difference impacts solubility and reactivity in cross-coupling reactions.
- Electronic Properties : Electron-donating alkyl groups (e.g., propyl) enhance the electron density of the thiophene ring, whereas electron-withdrawing groups (e.g., bromine in 2b) reduce it, affecting electrophilic substitution patterns .
Physicochemical Properties
While direct data for this compound are unavailable, inferences are drawn from analogous compounds:
- Solubility: Alkyl-substituted thiophene methanols (e.g., propyl) are typically less water-soluble than pyridinyl-substituted variants due to increased hydrophobicity .
- Melting Point: Thiophene methanol derivatives with bulky substituents (e.g., bromine in 2b) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (~100–150°C) .
Biological Activity
(5-Propylthiophen-2-yl)methanol is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring with a propyl group at the 5-position and a hydroxymethyl group at the 2-position, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The presence of the propyl group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial strains.
- Antioxidant Properties : Thiophene compounds are known to possess antioxidant activities, which can protect cells from oxidative stress. This property is essential for preventing cellular damage and may have implications in aging and chronic diseases.
- Neuropharmacological Effects : Preliminary research indicates that this compound may exhibit neuroprotective effects. Its interaction with neurotransmitter systems could lead to potential anxiolytic or sedative effects, warranting further investigation into its mechanisms.
Case Studies
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Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties.
-
Antioxidant Activity Assessment :
- An investigation into the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The compound demonstrated IC50 values comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The hydroxymethyl group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to anxiety and sedation.
Comparative Analysis
| Compound | Antimicrobial Activity | Antioxidant Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | High | Moderate | Potentially present |
| (5-Methylthiophen-2-yl)methanol | Moderate | High | Not established |
| (5-Ethylthiophen-2-yl)methanol | Low | Moderate | Not established |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
